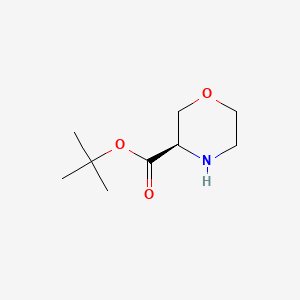

tert-butyl (3R)-morpholine-3-carboxylate

Description

tert-Butyl (3R)-morpholine-3-carboxylate is a chiral morpholine derivative widely employed as a building block in pharmaceutical synthesis. Its structure features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 3-position, with the (R)-configuration imparting stereochemical specificity. This compound is synthesized via Boc protection of the morpholine nitrogen, often using tert-butyl dicarbonate under basic conditions . Key applications include its use as an intermediate in drug discovery, particularly for protease inhibitors and kinase-targeting molecules .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl (3R)-morpholine-3-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 |

InChI Key |

QTJBNPAWSNUZIC-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1COCCN1 |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-morpholine-3-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-morpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid, while reduction can produce morpholine-3-methanol .

Scientific Research Applications

tert-Butyl (3R)-morpholine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-morpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a protecting group for carboxylic acids, preventing unwanted reactions during synthetic processes. It can also participate in various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Morpholine Carboxylate Derivatives

The following table summarizes tert-butyl (3R)-morpholine-3-carboxylate and its closest structural analogs, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Key Observations:

- Steric and Electronic Effects: The Boc group in the parent compound enhances stability against nucleophilic attack compared to methyl esters (e.g., (R)-methyl morpholine-3-carboxylate) .

- Hydrophilicity: The hydroxymethyl analog (CAS 1257855-07-4) exhibits improved aqueous solubility due to the polar -CH₂OH group, making it preferable for aqueous-phase reactions .

- Reactivity: The ethenyl derivative (CAS 2375165-90-3) undergoes [2+2] cycloadditions, enabling applications in material science .

Oxazolidine Carboxylate Analogs

Compounds like tert-butyl oxazolidine carboxylates share the Boc-protected amine motif but differ in ring structure:

Key Observations:

- Ring Flexibility: Morpholine derivatives (6-membered ring) offer greater conformational flexibility than oxazolidines (5-membered), affecting binding affinity in drug targets .

- Synthetic Efficiency: Oxazolidine carboxylates achieve higher yields (up to 94%) in DIBAL-H reductions compared to morpholine analogs (~59.5%), likely due to reduced steric hindrance .

Stereochemical Variants

Enantiomeric differences significantly impact biological activity:

*Similarity score based on structural alignment ().

Key Observations:

- The (R)-enantiomer is favored in pharmaceutical applications due to its compatibility with biological targets, whereas the (S)-form shows reduced efficacy .

Biological Activity

Tert-butyl (3R)-morpholine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in drug development and enzyme interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a morpholine ring structure with a tert-butyl ester functional group. Its molecular formula is with a molecular weight of approximately 199.28 g/mol. The stereochemistry at the 3-position of the morpholine ring is crucial, influencing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor or activator. The compound can form stable complexes with various proteins due to its ability to engage in hydrogen bonding and hydrophobic interactions at the active sites of enzymes. This interaction can modulate enzyme activity, affecting metabolic pathways and cellular functions.

Key Pathways Affected

- Signal Transduction : Modulation of pathways involved in cellular signaling.

- Metabolic Pathways : Influence on key enzymes in metabolic processes.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes linked to cancer proliferation and inflammatory responses.

Table 1: Biological Activity Overview

Case Studies

- Cancer Therapeutics : A study explored the use of this compound derivatives as potential anticancer agents. The findings suggested that certain derivatives displayed significant cytotoxicity against various cancer cell lines, indicating their potential for further development as therapeutic agents.

- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory cytokine responses. The results showed that compounds derived from this compound could effectively reduce inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.